Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
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Overview
Description
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is a complex organic compound with a unique structure that includes a morpholine ring substituted with tert-butyl, methyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the morpholine ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl and methyl groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as receptors and enzymes, makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may act as an agonist or antagonist at receptor sites, modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxamide
- ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylic acid
Uniqueness
The uniqueness of ®-4-tert-Butyl3-methyl6,6-dimethylmorpholine-3,4-dicarboxylate lies in its specific substitution pattern on the morpholine ring. This pattern imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChI Key |
OQAXKPFDEGWERL-SECBINFHSA-N |
Isomeric SMILES |
CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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